molecular formula C9H18Cl2N4 B2760707 [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride CAS No. 1269054-36-5

[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride

Cat. No.: B2760707
CAS No.: 1269054-36-5
M. Wt: 253.17
InChI Key: ZCUNMCGMCFWRSV-UHFFFAOYSA-N
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Description

[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride: is a chemical compound that features a triazole ring, a cyclopentyl group, and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through alkylation reactions, often using cyclopentyl halides in the presence of a base.

    Introduction of the Ethylamine Moiety: The ethylamine group is added via reductive amination, where an aldehyde or ketone precursor is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles, though this is less common.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylamine group can yield imines, while substitution on the triazole ring can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in drug design.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing drugs to treat diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Phenyl-4H-1,2,4-triazol-3-yl)ethylamine
  • 1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine
  • 1-(4-Benzyl-4H-1,2,4-triazol-3-yl)ethylamine

Uniqueness

Compared to these similar compounds, [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is unique due to the presence of the cyclopentyl group. This group can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially improving its bioavailability and efficacy as a drug candidate.

Properties

IUPAC Name

1-(4-cyclopentyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-7(10)9-12-11-6-13(9)8-4-2-3-5-8;;/h6-8H,2-5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUNMCGMCFWRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C2CCCC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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